molecular formula C10H13N5O2S B7578717 N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No. B7578717
M. Wt: 267.31 g/mol
InChI Key: ACWUQVJGCIWTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine, also known as DT8, is a novel compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine exerts its effects through the modulation of various signaling pathways in cells. It has been shown to activate AMP-activated protein kinase, which plays a key role in regulating cellular metabolism and energy homeostasis. It also modulates ion channels, which are important for the regulation of cellular excitability and neurotransmitter release. Additionally, it inhibits adenosine deaminase, which is involved in the metabolism of adenosine and has been implicated in a variety of diseases.
Biochemical and Physiological Effects:
N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate ion channels, which can affect neurotransmitter release and cellular excitability. It also activates AMP-activated protein kinase, which plays a key role in regulating cellular metabolism and energy homeostasis. Additionally, it inhibits adenosine deaminase, which is involved in the metabolism of adenosine and has been implicated in a variety of diseases.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several advantages for use in lab experiments. It has been shown to be stable and soluble in aqueous solutions, which makes it easy to work with in vitro experiments. Additionally, it has been shown to have low toxicity, which makes it a safe compound to work with in lab experiments. However, there are also limitations to the use of N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine in lab experiments. It has been shown to have a short half-life in vivo, which may limit its use in animal studies. Additionally, its effects may be cell-type specific, which may limit its generalizability to other cell types.

Future Directions

There are several future directions for the study of N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine. One potential direction is the development of N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine-based drugs for the treatment of various diseases. Another potential direction is the study of the effects of N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine on different cell types and in different disease models. Additionally, the mechanism of action of N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine could be further elucidated through the use of molecular biology techniques. Finally, the synthesis method of N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine could be further optimized to yield higher purity and better yields.

Synthesis Methods

N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can be synthesized through a multi-step process that involves the reaction of 3-amino-1,2,4-triazole with 3-chloroacetyl-1,1-dioxothiane, followed by the reaction of the resulting intermediate with 2,3-dichloropyrazine. This synthesis method has been optimized to yield high purity N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine with good yields.

Scientific Research Applications

N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of adenosine deaminase, and the activation of AMP-activated protein kinase. These effects make N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine a promising candidate for the development of new drugs and therapies for a variety of diseases, including cancer, diabetes, and cardiovascular disease.

properties

IUPAC Name

N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c16-18(17)5-1-2-8(6-18)13-9-10-14-12-7-15(10)4-3-11-9/h3-4,7-8H,1-2,5-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWUQVJGCIWTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NC2=NC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

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